4-[(1R,2S)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
4-[(1R,2S)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Ro 25-6981 is a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Ro 25-6981 inhibited 3H-MK-801 binding to rat forebrain membranes in a biphasic manner with IC50 values of 0.003 microM and 149 microM for high- (about 60%) and low-affinity sites, respectively. NMDA receptor subtypes expressed in Xenopus oocytes were blocked with IC50 values of 0.009 microM and 52 microM for the subunit combinations NR1C & NR2B and NR1C & NR2A, respectively, which indicated a >5000-fold selectivity.
Brand Name:
Vulcanchem
CAS No.:
169274-78-6
VCID:
VC0541621
InChI:
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1
SMILES:
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Molecular Formula:
C22H29NO2
Molecular Weight:
339.5 g/mol
4-[(1R,2S)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
CAS No.: 169274-78-6
Inhibitors
VCID: VC0541621
Molecular Formula: C22H29NO2
Molecular Weight: 339.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 169274-78-6 |
---|---|
Product Name | 4-[(1R,2S)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol |
Molecular Formula | C22H29NO2 |
Molecular Weight | 339.5 g/mol |
IUPAC Name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol |
Standard InChI | InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 |
Standard InChIKey | WVZSEUPGUDIELE-HTAPYJJXSA-N |
Isomeric SMILES | C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O |
SMILES | CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |
Canonical SMILES | CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |
Appearance | Solid powder |
Description | Ro 25-6981 is a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Ro 25-6981 inhibited 3H-MK-801 binding to rat forebrain membranes in a biphasic manner with IC50 values of 0.003 microM and 149 microM for high- (about 60%) and low-affinity sites, respectively. NMDA receptor subtypes expressed in Xenopus oocytes were blocked with IC50 values of 0.009 microM and 52 microM for the subunit combinations NR1C & NR2B and NR1C & NR2A, respectively, which indicated a >5000-fold selectivity. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | alpha-(4-hydroxyphenyl)-beta-methyl--4-(phenylmethyl)-1-piperidine propanol Ro 25-6981 Ro-25-6981 Ro25,6981 |
Reference | 1: Szczurowska E, Mareš P. Different action of a specific NR2B/NMDA antagonist Ro 25-6981 on cortical evoked potentials and epileptic afterdischarges in immature rats. Brain Res Bull. 2015 Feb;111:1-8. doi: 10.1016/j.brainresbull.2014.11.001. Epub 2014 Nov 11. PubMed PMID: 25446739. 2: Jiang M, Zhang W, Ma Z, Gu X. Antinociception and prevention of hyperalgesia by intrathecal administration of Ro 25-6981, a highly selective antagonist of the 2B subunit of N-methyl-D-aspartate receptor. Pharmacol Biochem Behav. 2013 Nov;112:56-63. doi: 10.1016/j.pbb.2013.09.007. Epub 2013 Sep 27. PubMed PMID: 24076088. 3: Soloviova OA, Proshin AT, Storozheva ZI, Sherstnev VV. Neurogenesis enhancer RO 25-6981 facilitates repeated spatial learning in adult rats. Bull Exp Biol Med. 2012 Sep;153(5):764-6. PubMed PMID: 23113280. 4: Solov'eva OA, Storozheva ZI, Proshin AT, Sherstnev VV. [Effects of the neurogenesis stimulator Ro 25-6981 upon formation of spatial skill in adult rats depend on the term of its administration and the animals' ability to learn]. Ross Fiziol Zh Im I M Sechenova. 2011 Feb;97(2):146-54. Russian. PubMed PMID: 21598675. 5: Mathur P, Graybeal C, Feyder M, Davis MI, Holmes A. Fear memory impairing effects of systemic treatment with the NMDA NR2B subunit antagonist, Ro 25-6981, in mice: attenuation with ageing. Pharmacol Biochem Behav. 2009 Jan;91(3):453-60. doi: 10.1016/j.pbb.2008.08.028. Epub 2008 Sep 8. PubMed PMID: 18809426; PubMed Central PMCID: PMC2645594. 6: Pedersen LM, Gjerstad J. Spinal cord long-term potentiation is attenuated by the NMDA-2B receptor antagonist Ro 25-6981. Acta Physiol (Oxf). 2008 Mar;192(3):421-7. Epub 2007 Oct 25. PubMed PMID: 17970830. 7: Kosowski AR, Liljequist S. The NR2B-selective N-methyl-D-aspartate receptor antagonist Ro 25-6981 [(+/-)-(R*,S*)-alpha-(4-hydroxyphenyl)-beta-methyl-4-(phenylmethyl)-1-piperidine propanol] potentiates the effect of nicotine on locomotor activity and dopamine release in the nucleus accumbens. J Pharmacol Exp Ther. 2004 Nov;311(2):560-7. Epub 2004 Jul 15. PubMed PMID: 15256539. 8: Löschmann PA, De Groote C, Smith L, Wüllner U, Fischer G, Kemp JA, Jenner P, Klockgether T. Antiparkinsonian activity of Ro 25-6981, a NR2B subunit specific NMDA receptor antagonist, in animal models of Parkinson's disease. Exp Neurol. 2004 May;187(1):86-93. PubMed PMID: 15081591. 9: Malherbe P, Mutel V, Broger C, Perin-Dureau F, Kemp JA, Neyton J, Paoletti P, Kew JN. Identification of critical residues in the amino terminal domain of the human NR2B subunit involved in the RO 25-6981 binding pocket. J Pharmacol Exp Ther. 2003 Dec;307(3):897-905. Epub 2003 Oct 8. PubMed PMID: 14534359. 10: Richter A. The NMDA receptor NR2B subtype selective antagonist Ro 25-6981 aggravates paroxysmal dyskinesia in the dt(sz) mutant. Eur J Pharmacol. 2003 Jan 1;458(1-2):107-10. PubMed PMID: 12498913. 11: Lynch DR, Shim SS, Seifert KM, Kurapathi S, Mutel V, Gallagher MJ, Guttmann RP. Pharmacological characterization of interactions of RO 25-6981 with the NR2B (epsilon2) subunit. Eur J Pharmacol. 2001 Mar 30;416(3):185-95. PubMed PMID: 11290368. 12: Mutel V, Buchy D, Klingelschmidt A, Messer J, Bleuel Z, Kemp JA, Richards JG. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits. J Neurochem. 1998 May;70(5):2147-55. PubMed PMID: 9572302. 13: Fischer G, Mutel V, Trube G, Malherbe P, Kew JN, Mohacsi E, Heitz MP, Kemp JA. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro. J Pharmacol Exp Ther. 1997 Dec;283(3):1285-92. PubMed PMID: 9400004. |
PubChem Compound | 6604887 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume